molecular formula C17H23N3O B12205539 (2,3-dimethyl-1H-indol-5-yl)(4-ethylpiperazin-1-yl)methanone

(2,3-dimethyl-1H-indol-5-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B12205539
M. Wt: 285.4 g/mol
InChI Key: LWONNVYFLPSQRG-UHFFFAOYSA-N
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Description

(2,3-dimethyl-1H-indol-5-yl)(4-ethylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethyl-1H-indol-5-yl)(4-ethylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as concentrated sulfuric acid, and may involve steps like the Tscherniac-Einhorn reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,3-dimethyl-1H-indol-5-yl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Mechanism of Action

The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors in the body, influencing biological processes. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

(2,3-dimethyl-1H-indol-5-yl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H23N3O/c1-4-19-7-9-20(10-8-19)17(21)14-5-6-16-15(11-14)12(2)13(3)18-16/h5-6,11,18H,4,7-10H2,1-3H3

InChI Key

LWONNVYFLPSQRG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=C3C)C

Origin of Product

United States

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